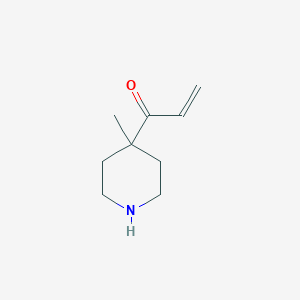
1-(4-Methylpiperidin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-4-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-(4-Methylpiperidin-4-yl)prop-2-en-1-one typically involves the reaction of 4-methylpiperidine with propenone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, facilitating its nucleophilic attack on the propenone. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
1-(4-Methylpiperidin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various electrophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Methylpiperidin-4-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological macromolecules, aiding in the understanding of their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methylpiperidin-4-yl)prop-2-en-1-one can be compared with other piperidine derivatives, such as:
1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one: This compound has a phenyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.
1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(4-methylpiperidin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-8(11)9(2)4-6-10-7-5-9/h3,10H,1,4-7H2,2H3 |
InChI Key |
YVVGMINDFMLEBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




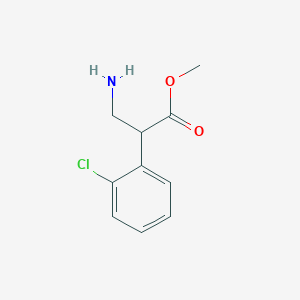
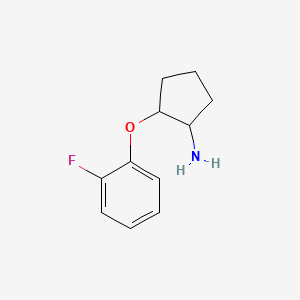
![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)

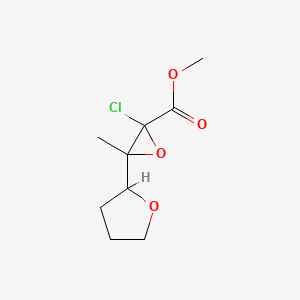
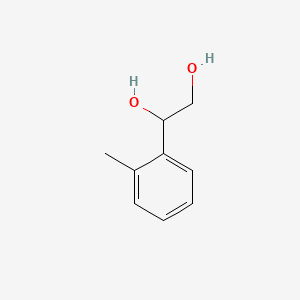
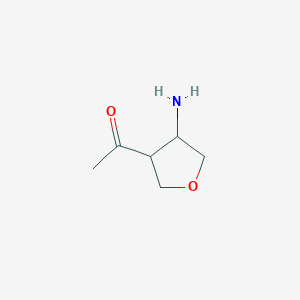
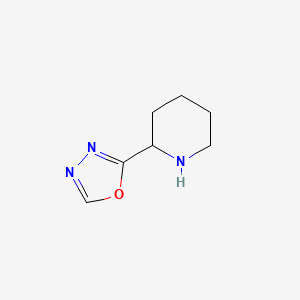
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)

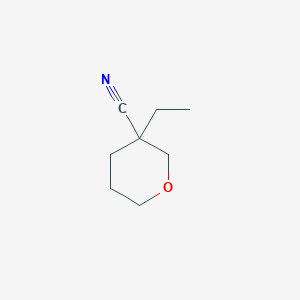
![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
